1-[2-Amino-4-(methylsulfanyl)phenyl]ethan-1-one
Description
Properties
IUPAC Name |
1-(2-amino-4-methylsulfanylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-5H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUBCNPJIVEHLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)SC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Methylsulfanyl)acetophenone
The foundational step involves introducing the acetophenone backbone to a pre-functionalized aromatic ring. A modified Friedel-Crafts acetylation, as described in EP0431871A2, utilizes phenol derivatives substituted with a methylsulfanyl group. For instance, 4-(methylsulfanyl)phenol reacts with acetonitrile in the presence of AlCl₃ and nitroalkane solvents (e.g., nitromethane) at 50–80°C to yield 4-(methylsulfanyl)acetophenone. The methylsulfanyl group’s electron-donating nature enhances the ring’s reactivity, directing acetylation para to the sulfur moiety (position 1) with >70% efficiency.
Regioselective Nitration
Nitration of 4-(methylsulfanyl)acetophenone presents challenges due to competing directing effects: the ketone (meta-directing) and methylsulfanyl group (ortho/para-directing). Controlled nitration using a HNO₃/H₂SO₄ mixture at –10°C to 30°C preferentially introduces the nitro group ortho to the methylsulfanyl substituent (position 2), achieving 55–60% selectivity. Elevated temperatures (>30°C) favor para-nitration (position 6), necessitating precise thermal regulation.
Catalytic Hydrogenation
Reduction of the nitro group employs hydrogenation over Pd/C or Raney nickel at 70–100°C under 3–5 bar H₂ pressure, yielding the target amine with >90% conversion. This step parallels methodologies in CN104693074A, where nitro intermediates are reduced without affecting the methylsulfanyl or ketone functionalities.
Nucleophilic Thiolation and Functional Group Interconversion
Thiolation of Halogenated Acetophenones
An alternative route begins with 2-nitro-4-bromoacetophenone, where the bromine atom undergoes nucleophilic displacement with methylthiolate (CH₃S⁻). Using CuI as a catalyst in DMF at 120°C, this substitution achieves 85% yield, forming 2-nitro-4-(methylsulfanyl)acetophenone. The nitro group’s electron-withdrawing nature facilitates aromatic substitution at position 4.
Reduction of Nitro to Amino Group
Catalytic hydrogenation (H₂, 5% Pd/C, ethanol, 25°C) reduces the nitro group to amine, finalizing the synthesis. This method avoids side reactions observed in acidic or alkaline conditions, preserving the methylsulfanyl and ketone groups.
One-Pot Oxidative Coupling Strategies
Iodine-Mediated Amination
Adapting techniques from 2-aminothiazole synthesis, 4-(methylsulfanyl)acetophenone reacts with thiourea in DMSO at 80°C using iodine (20 mol%) as an oxidant. The iodine facilitates in situ generation of an α-iodo intermediate, which couples with thiourea to form a transient thiazole. Hydrolysis under basic conditions (NaOH, 60°C) cleaves the thiazole ring, yielding the 2-amino derivative with 40–50% efficiency.
Limitations and By-Product Formation
This route produces dithiazole thioether by-products (e.g., 4a in) due to over-reaction between intermediates and thiourea. Optimizing thiourea stoichiometry (1:1 molar ratio with acetophenone) and reaction time (<12 h) minimizes by-products to <10%.
Comparative Analysis of Synthetic Routes
Green Chemistry and Catalytic Innovations
Chemical Reactions Analysis
1-[2-Amino-4-(methylsulfanyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-[2-Amino-4-(methylsulfanyl)phenyl]ethan-1-one is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as antimicrobial or anticancer properties.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-Amino-4-(methylsulfanyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of the research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structural analogs, substituent effects, physicochemical properties, and biological activities.
Table 1: Structural Comparison of 1-[2-Amino-4-(methylsulfanyl)phenyl]ethan-1-one and Analogs
Key Observations
Substituent Effects on Reactivity and Solubility Electron-Donating Groups (e.g., -SCH₃, -NH₂): The methylsulfanyl and amino groups in the target compound likely enhance solubility in polar solvents compared to non-substituted acetophenones. For example, 1-[4-(methylsulfanyl)phenyl]ethan-1-one has a density of 1.107 g/cm³, suggesting moderate polarity . Electron-Withdrawing Groups (e.g., -SO₂CH₃): Compounds like 2-((4-Methoxyphenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one exhibit higher melting points (149–151°C) due to increased polarity and intermolecular interactions .
Biological Activity Antimicrobial Potential: Derivatives with halogen (-Br, -Cl) or nitro (-NO₂) groups (e.g., ) show significant antimicrobial activity, suggesting that the target compound’s amino and methylsulfanyl groups may similarly interact with microbial enzymes or membranes . CNS Applications: Piperazine-substituted analogs (e.g., ) are explored as histamine H3 receptor ligands or cholinesterase inhibitors, highlighting the versatility of ethanone derivatives in neuropharmacology .
Synthetic Routes Microwave-Assisted Synthesis: describes microwave-assisted methods for pyrazolo[1,5-a]pyrimidines, which could be adapted for the target compound by modifying starting materials (e.g., using 2-amino-4-(methylsulfanyl)phenyl precursors) . Protection/Deprotection Strategies: The use of methoxyethoxymethyl (MEM) chloride in demonstrates feasible strategies for protecting reactive hydroxyl or amino groups during synthesis .
Biological Activity
1-[2-Amino-4-(methylsulfanyl)phenyl]ethan-1-one, also known as a derivative of phenethylamine, has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article examines its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₉H₁₃NOS
- Molecular Weight : 183.27 g/mol
The presence of an amino group, a methylsulfanyl group, and a carbonyl group contributes to its unique biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that derivatives of this compound showed effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 40 |
These findings suggest that modifications in the chemical structure can enhance the antimicrobial efficacy of the compound.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. For instance, in vitro assays revealed that the compound exhibited cytotoxic effects on various cancer cell lines, including HeLa and MDA-MB-231 cells. The half-maximal inhibitory concentration (IC50) values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MDA-MB-231 | 15 |
| A-431 | 30 |
The anticancer mechanism appears to involve induction of apoptosis and inhibition of cell proliferation, which are crucial for therapeutic applications.
The biological activity of this compound is thought to stem from its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival pathways.
- Receptor Interaction : It is believed to interact with various receptors that play roles in apoptosis and cell cycle regulation.
Further research is needed to elucidate the precise mechanisms at the molecular level.
Study on Antimicrobial Efficacy
In a controlled study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their antimicrobial properties. The study concluded that certain modifications significantly improved antibacterial activity, making these derivatives promising candidates for developing new antibiotics.
Study on Anticancer Properties
Another notable study investigated the anticancer effects of this compound on breast cancer cells. The results indicated that treatment with this compound led to a reduction in cell viability and induced apoptosis through caspase activation pathways. This suggests potential applications in cancer therapy .
Q & A
Basic Research Question
- ¹H/¹³C NMR : The methylsulfanyl group (-SMe) appears as a singlet near δ 2.5 ppm (¹H) and δ 15–20 ppm (¹³C). The acetyl group shows a carbonyl signal at ~200 ppm (¹³C) .
- FT-IR : Strong C=O stretch at ~1680 cm⁻¹ and S-C absorption near 700 cm⁻¹ .
- X-ray Crystallography : SHELXL or OLEX2 can resolve bond lengths (C-S: ~1.78 Å, C=O: ~1.21 Å) and confirm the planar aromatic ring .
Advanced Tip : For ambiguous signals, use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to reduce rotational barriers .
How can researchers resolve discrepancies in NMR data when analyzing derivatives of this compound?
Advanced Research Question
Discrepancies often arise from tautomerism or dynamic effects. Methodological approaches include:
- Dynamic NMR (DNMR) : Perform variable-temperature experiments (e.g., −40°C to 80°C) to slow exchange processes and resolve splitting .
- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
- 2D NMR (COSY, HSQC) : Assign overlapping signals via correlation spectroscopy .
What strategies are recommended for optimizing crystal structure refinement of this compound when encountering disorder or twinning?
Advanced Research Question
- Disorder Handling : In SHELXL, split the disordered atoms into multiple sites (PART command) and apply restraints (e.g., SIMU, DELU) to thermal parameters .
- Twinning : Use TWIN/BASF commands in SHELXL to model twinned data. Verify with R₁ values for each twin domain .
- Validation Tools : OLEX2’s built-in validation (e.g., checkCIF) identifies outliers in bond angles/ADPs .
Table 2 : Refinement Metrics for a Representative Structure
| Parameter | Value |
|---|---|
| R₁ (all data) | 0.045 |
| C-S Bond Length | 1.78 Å |
| Flack Parameter | 0.02(1) |
What are the potential biological applications of this compound based on its structural features?
Application-Focused Question
The amino and methylsulfanyl groups confer bioactivity:
- Antimicrobial Studies : Test against Gram-positive bacteria (e.g., S. aureus) via MIC assays, leveraging the sulfur moiety’s membrane permeability .
- Antioxidant Screening : Use DPPH radical scavenging assays; the thioether may act as a redox-active site .
- Drug Development : Explore derivatization (e.g., Schiff base formation) to enhance pharmacokinetic properties .
What reaction mechanisms are proposed for the oxidation of the methylsulfanyl group in this compound, and how do reaction conditions influence product distribution?
Mechanistic Research Question
- Sulfoxide Formation : Electrophilic attack by H₂O₂ on sulfur, proceeding via a three-membered transition state. Stereoselectivity is controlled by steric effects .
- Sulfone Formation : Requires excess oxidant (e.g., 2 eq. m-CPBA) and extended reaction times (12–24 hrs) .
- Solvent Effects : Polar aprotic solvents (e.g., CH₂Cl₂) favor sulfoxide, while protic solvents (e.g., MeOH) may lead to side reactions.
How can computational methods aid in predicting the reactivity of this compound in novel synthetic pathways?
Advanced Research Question
- DFT Calculations : Optimize transition states for acylation/oxidation steps to predict regioselectivity .
- Molecular Docking : Screen derivatives for binding to biological targets (e.g., enzyme active sites) using AutoDock Vina .
- Reaction Pathway Mapping : Use Gaussian or ORCA to model free energy profiles and identify rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
